1-Docosyne
Description
Properties
CAS No. |
61847-82-3 |
|---|---|
Molecular Formula |
C22H42 |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
docos-1-yne |
InChI |
InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h1H,4-22H2,2H3 |
InChI Key |
DLDSFSCPJCJKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC#C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Docosyne and Analogs
Established Strategies for Terminal Alkyne Construction
Established methods for synthesizing terminal alkynes often involve the creation of the carbon-carbon triple bond through elimination reactions or by extending a shorter alkyne chain.
Acetylenic Coupling Reactions for Chain Elongation
Acetylenic coupling reactions are fundamental for elongating carbon chains while retaining or introducing alkyne functionalities. A common approach involves the alkylation of terminal alkynes. This method utilizes the relatively acidic proton of a terminal alkyne, which can be removed by a strong base (such as sodium amide, NaNH₂ or organolithium reagents) to form a nucleophilic acetylide ion. jove.compearson.comsolubilityofthings.comyoutube.com This acetylide ion can then react with a primary alkyl halide in a nucleophilic substitution (S₂N) reaction, forming a new carbon-carbon bond and extending the alkyne chain. jove.compearson.comsolubilityofthings.comyoutube.com
For the synthesis of 1-docosyne, this strategy would involve starting with a shorter terminal alkyne and reacting its corresponding acetylide with a long-chain primary alkyl halide, or iteratively building the chain length through a series of such alkylation steps. For example, reacting acetylene (B1199291) (ethyne) with a C₂₀ primary alkyl halide after deprotonation would yield 1-docosyne. Alternatively, a C₁₀ terminal alkyne could be reacted with a C₁₂ primary alkyl halide, or other combinations that sum to twenty-two carbons, ensuring the alkyne remains terminal throughout the process.
Another significant acetylenic coupling is the Sonogashira reaction, a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While primarily used for introducing aryl or vinyl groups, variations of this reaction or related metal-catalyzed couplings can be adapted for alkyl-alkyne couplings to build longer chains.
Development of Novel Synthetic Pathways
Ongoing research aims to develop more efficient, environmentally friendly, and versatile methods for alkyne synthesis.
One-Pot Synthesis Techniques and Efficiency Enhancements
One-pot synthesis techniques aim to carry out sequential chemical reactions in a single reactor without isolating intermediates, thereby reducing reaction time, labor, and waste generation. acs.orgsioc-journal.cnorganic-chemistry.orgfigshare.comorganic-chemistry.org For terminal alkyne synthesis, one-pot procedures have been developed starting from various precursors.
Recent work has demonstrated the one-pot conversion of terminal alkenes to terminal alkynes through a sequence involving Ru-catalyzed dehydrogenative hydrosilylation followed by oxidative desilylation. acs.orgfigshare.com This approach offers a more direct route from readily available alkenes to terminal alkynes. Another one-pot method involves the conversion of aldehydes to terminal alkynes through a homologation reaction, such as the Corey-Fuchs reaction or using the Ohira-Bestmann reagent. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These methods add a single carbon atom and the alkyne functionality to an aldehyde precursor.
Applying one-pot strategies to the synthesis of a long chain alkyne like 1-docosyne would involve optimizing reaction conditions to ensure high yields and minimal side products across multiple steps within a single vessel.
Green Chemistry Principles in Alkyne Preparation
Green chemistry principles emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chim.itpnas.orgacs.orgrsc.org Applying these principles to alkyne synthesis involves using less toxic reagents and solvents, minimizing waste, and developing energy-efficient processes.
Examples of green chemistry in alkyne synthesis include the use of water as a solvent for certain alkyne reactions, the development of more efficient and recyclable catalysts (including transition metal-free options), and the exploration of alternative energy sources like electrochemistry. chim.itpnas.orgacs.orgrsc.org Electrochemical methods, for instance, have been explored for the difunctionalization of terminal alkynes in an atom-economical and environmentally friendly manner. acs.org
For the synthesis of 1-docosyne, adopting green chemistry principles would involve exploring catalytic methods that operate under milder conditions, utilizing renewable resources if possible, and designing synthetic routes that minimize the number of steps and the generation of hazardous byproducts.
Precursor Selection and Functional Group Interconversions
The choice of starting materials and the strategic interconversion of functional groups are critical in planning the synthesis of complex molecules like 1-docosyne. fiveable.meslideshare.netlibretexts.orgsolubilityofthings.comresearchgate.net Precursors for 1-docosyne synthesis can include shorter alkynes, alkyl halides, aldehydes, alcohols, or fatty acids of appropriate chain lengths.
Functional group interconversions (FGIs) are transformations that convert one functional group into another, allowing chemists to manipulate the reactivity and structure of a molecule during synthesis. fiveable.meslideshare.netlibretexts.orgsolubilityofthings.com In the context of 1-docosyne synthesis, relevant FGIs might include:
Conversion of alcohols or alkyl halides to terminal alkynes (e.g., via elimination reactions). solubilityofthings.comwikipedia.orgslideshare.netsolubilityofthings.comyoutube.com
Conversion of fatty acids or esters to alcohols, which can then be transformed into alkyne precursors. smolecule.comgoogle.com
Introduction of halogen atoms onto a hydrocarbon chain to facilitate subsequent elimination reactions to form the alkyne. wikipedia.orgyoutube.com
The selection of precursors is often dictated by their commercial availability, cost, and ease of transformation. For a long-chain alkyne like 1-docosyne, it might be more practical to start with readily available long-chain compounds, such as fatty acids or alcohols of similar length, and perform functional group interconversions to introduce the terminal alkyne. Alternatively, building the chain from shorter, more reactive alkyne units through coupling reactions is also a viable strategy. jove.compearson.comsolubilityofthings.comyoutube.com
Reactivity and Transformational Chemistry of 1 Docosyne
Alkyne Functionalization via Addition Reactions
Addition reactions to alkynes involve the breaking of the pi bonds within the triple bond and the formation of new sigma bonds. These reactions can proceed through different mechanisms, depending on the nature of the attacking species. Addition reactions are typical of unsaturated organic compounds like alkynes and alkenes, leading to the formation of a single, larger molecule called the adduct. geeksforgeeks.orgmonash.eduwikipedia.orgck12.org
Hydrometallation and Hydrohalogenation Pathways
Hydrometallation is a type of reaction in organometallic chemistry where a metal hydride (M-H) compound adds across an unsaturated bond, such as an alkyne, forming a new carbon-metal bond. britannica.comwikipedia.org This reaction is structurally related to carbometallation. When the substrate is an alkyne, the product is a vinylorganometallic. wikipedia.org Examples of hydrometallation include hydroboration, hydroalumination, hydrosilylation, and hydrozirconation. wikipedia.org
Hydrohalogenation involves the addition of a hydrogen halide (HX, where X is a halogen like Cl, Br, or I) across a multiple bond. monash.eduyoutube.com For alkynes, this typically results in the formation of vinyl halides, and further addition can lead to geminal or vicinal dihalides. The regiochemistry of hydrohalogenation often follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon, influenced by the stability of carbocation intermediates. youtube.com However, anti-Markovnikov addition can be achieved under specific conditions, such as in the presence of peroxides for HBr addition. youtube.com
Electrophilic and Nucleophilic Additions across the Triple Bond
Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich pi system of the alkyne. unacademy.comphysicsandmathstutor.comlibretexts.org This breaks a pi bond and forms new sigma bonds. libretexts.org Alkynes, like alkenes, have high electron density in their pi bonds, making them susceptible to attack by electrophiles. physicsandmathstutor.com The mechanism typically involves the formation of a carbocation intermediate, which then reacts with a nucleophile. unacademy.com The regioselectivity of the reaction is dictated by the initial addition of the electrophile.
Nucleophilic addition reactions, in contrast, involve the attack of a nucleophile on an electrophilic center. wikipedia.orglibretexts.org While alkynes are generally less electrophilic than carbonyl compounds, nucleophilic addition to alkynes can occur, particularly when the alkyne is activated by electron-withdrawing groups or under specific reaction conditions. wikipedia.org In nucleophilic addition to electrophilic double or triple bonds, the multiple bond is broken, and new single bonds are formed. wikipedia.org Unlike electrophilic addition where the unsaturated system donates electron pairs, in nucleophilic addition, the group to which atoms are added accepts electron pairs. wikipedia.org
Cross-Coupling and Oligomerization Reactions Involving 1-Docosyne
Terminal alkynes like 1-docosyne are valuable substrates in various metal-catalyzed coupling reactions, which are essential tools for forming carbon-carbon bonds and constructing complex molecular architectures. sci-hub.sewikipedia.org
Sonogashira and Glaser-Type Coupling Protocols
The Sonogashira reaction is a widely used cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper co-catalyst, although copper-free variations also exist. wikipedia.orgvander-lingen.nl The Sonogashira coupling is known for its mild reaction conditions, including room temperature, aqueous media, and the use of a mild base, making it suitable for synthesizing complex molecules. wikipedia.org The reaction has found applications in various fields, including the synthesis of pharmaceuticals and organic materials. wikipedia.org
Glaser coupling is an oxidative coupling reaction of terminal alkynes, typically catalyzed by copper salts, which results in the formation of symmetrical 1,3-diynes. organic-chemistry.org This reaction can sometimes occur as a side reaction in Sonogashira couplings, particularly in the presence of copper co-catalysts. sci-hub.sevander-lingen.nlresearchgate.net While Glaser coupling primarily yields homocoupled products, variations exist, including methodologies for the selective synthesis of unsymmetrical 1,3-diynes. organic-chemistry.org
Ring-Closing Metathesis and Related Cyclizations
Ring-closing metathesis (RCM) is a powerful olefin metathesis reaction used for synthesizing cyclic alkenes via the intramolecular metathesis of two terminal or internal alkenes. wikipedia.orgorganic-chemistry.orguchicago.edu While primarily applied to alkenes, related metathesis reactions, such as enyne metathesis, can involve alkynes. Enyne metathesis allows for the formation of cyclic dienes from a molecule containing both an alkene and an alkyne. uchicago.eduthieme-connect.de RCM is metal-catalyzed, commonly employing ruthenium or molybdenum catalysts, and proceeds through a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org This reaction is highly valuable in organic synthesis for constructing various ring sizes, including macrocycles. wikipedia.orgorganic-chemistry.org
Advanced Applications of 1 Docosyne and Its Molecular Architectures in Research
Role as Crucial Intermediate in Complex Organic Synthesis
Terminal alkynes like 1-docosyne serve as versatile intermediates in the synthesis of complex organic molecules. The alkyne functional group can undergo a variety of transformations, including coupling reactions, cycloadditions, and additions, allowing for the construction of diverse carbon frameworks and the introduction of other functional groups. While specific detailed examples of 1-docosyne's direct use as a crucial intermediate in the synthesis of specific complex bioactive molecules or in large-scale diversity-oriented synthesis libraries were not extensively detailed in the search results, the general principles of terminal alkyne reactivity in these fields are well-established.
Enantioselective synthesis, the synthesis of a chemical compound in a way that favors the production of one specific enantiomer or diastereomer, is critical for producing many pharmaceuticals and natural products where stereochemistry dictates biological activity. Terminal alkynes can participate in enantioselective reactions, often mediated by chiral catalysts or auxiliaries. organic-chemistry.orgcaltech.edunih.gov While 1-docosyne itself wasn't explicitly mentioned in the context of a specific enantioselective synthesis of a bioactive molecule in the search results, the terminal alkyne moiety is a common handle for introducing complexity and chirality into molecules through reactions such as asymmetric alkynylation of aldehydes or ketones, or participation in asymmetric cycloaddition reactions. organic-chemistry.org The long aliphatic chain of 1-docosyne could potentially influence the stereochemical outcome or the physical properties (like solubility) of intermediates and final products in such syntheses.
Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating collections of structurally diverse small molecules to explore biological space and discover new probes or drug candidates. scispace.comcam.ac.uk Unlike traditional target-oriented synthesis, DOS focuses on generating molecular complexity and skeletal diversity from common precursors through divergent synthetic pathways. cam.ac.uk Terminal alkynes are valuable building blocks in DOS due to their ability to undergo multiple transformations, allowing for the rapid generation of diverse molecular scaffolds. scispace.comcam.ac.uk Reactions like click chemistry (copper(I)-catalyzed azide-alkyne cycloaddition - CuAAC), Sonogashira coupling, and other alkyne functionalization reactions are widely used in DOS to create libraries with high structural diversity. nih.gov While the search results did not provide specific examples of 1-docosyne being used in a large DOS library, terminal alkynes in general are recognized for their utility in this field. scispace.comcam.ac.uk The inclusion of a long hydrocarbon chain like that in 1-docosyne within a DOS library could introduce diversity in terms of lipophilicity and potential interactions with biological targets or self-assembly behavior.
Enantioselective Synthesis of Bioactive Molecules
Supramolecular Chemistry and Self-Assembly
1-Docosyne's structure, with its long hydrophobic chain and a polarizable alkyne group, makes it relevant in the field of supramolecular chemistry, which focuses on systems composed of molecules held together by non-covalent interactions. frontiersin.orgoup.com Its amphiphilic character (though the alkyne is less polar than typical polar head groups) can drive self-assembly processes.
Alkynes, including terminal alkynes, are incorporated into molecular designs for constructing various supramolecular architectures. rsc.org The linear geometry and rigidity of the alkyne unit, along with its ability to participate in π-π interactions and other non-covalent forces, make it useful for building well-defined structures. rsc.org Alkyne metathesis, for instance, is a powerful method for creating macrocycles and other molecular architectures containing ethynylene linkages. rsc.orgmach-5.org While specific examples using 1-docosyne were not found, long-chain amphiphilic molecules are known to form self-assembled structures like micelles or vesicles. The terminal alkyne could provide a handle for further functionalization or polymerization within these assemblies. nih.gov
Non-covalent interactions, such as hydrogen bonding, π-π stacking, van der Waals forces, and C-H...π interactions, are fundamental to molecular recognition and the formation of supramolecular assemblies. researchgate.netresearchgate.netnih.gov Terminal alkynes can act as weak hydrogen bond donors (C-H...π) and can participate in π-π interactions. researchgate.net Studies on the crystal structures of terminal alkynes have shown C-H...π contacts that exhibit characteristics of weak hydrogen bonds. researchgate.net The long hydrocarbon chain of 1-docosyne contributes significantly to hydrophobic interactions and van der Waals forces, which are crucial driving forces in the self-assembly of long-chain molecules and their recognition processes, particularly in non-polar or amphiphilic environments. nih.gov Research into these interactions is vital for understanding how molecules assemble and recognize each other. researchgate.netresearchgate.net
Investigation of Non-Covalent Interactions in Molecular Recognition
Materials Science and Functional Composites
The incorporation of alkyne functionalities into materials can impart unique properties and enable further functionalization through reactions like click chemistry. While specific detailed research findings on the direct integration of 1-Docosyne into polymer matrices or conjugated systems are limited in the available literature, the general principles and related examples involving docosyne isomers or other alkynes suggest potential applications.
Integration into Polymer Matrices and Conjugated Systems
The terminal alkyne group of 1-Docosyne can serve as a reactive handle for covalent attachment to polymer chains or integration into conjugated systems. This integration can modify the material's properties, such as its thermal stability, mechanical strength, or electronic characteristics.
Research involving isomers of docosyne, such as 11-docosyne, demonstrates the potential of long-chain alkynes as building blocks for functional materials like organic semiconductors. For instance, 11-docosyne has been utilized in palladium-catalyzed cyclization reactions with aromatic co-components to form conjugated structures. acs.org Studies on such materials involve characterizing their properties, including melting and crystallization temperatures, UV/visible spectra, oxidation potentials, and computationally determined electronic structures (HOMO/LUMO energies). acs.org These examples highlight the potential pathways for incorporating docosyne structures into conjugated polymer backbones or networks, leveraging the alkyne for controlled polymerization or cross-linking reactions to create functional composites.
Development of Alkyne-Based Molecular Probes and Sensors
Alkynes are valuable components in the design of molecular probes and sensors due to their relatively small size, chemical inertness under physiological conditions, and their ability to undergo highly selective reactions like the azide-alkyne cycloaddition (click chemistry). This allows for the facile labeling and detection of biomolecules or other targets.
The docosyne structure, with its long hydrophobic chain and terminal alkyne, can be incorporated into molecular probes to target specific environments or interact with lipid-rich structures. For example, a docosyne derivative has been used in the synthesis of a trehalose (B1683222) probe designed for studying trehalose dimycolate binding proteins. researchgate.net This involves coupling the docosyne component to a core structure, demonstrating its utility in creating complex molecular architectures for biological investigations. researchgate.net The alkyne group provides a handle for subsequent conjugation, such as with a reporter molecule for detection or visualization.
Catalysis Research and Methodological Advancement
Alkynes can play diverse roles in catalysis, either as substrates undergoing transformation or as ligands influencing the activity and selectivity of metal catalysts.
1-Docosyne as a Ligand in Metal-Catalyzed Reactions
While direct examples of 1-Docosyne being used specifically as a ligand in metal-catalyzed reactions are not prominently featured in the immediately available literature, alkynes in general are known to coordinate to metal centers. The π-electrons of the triple bond can interact with metal orbitals, influencing the electronic and steric environment around the metal. The long hydrocarbon chain of 1-Docosyne could potentially impart specific solubility characteristics or steric bulk, which might be advantageous in certain catalytic systems. The design of effective ligands is crucial in developing new catalysts with enhanced efficiency and selectivity for various chemical transformations. researchgate.net
Alkyne Participation in Synergistic Catalytic Systems
Synergistic catalysis involves the cooperative action of two or more distinct catalysts to facilitate a chemical reaction. google.com, nih.gov Alkynes can participate in such systems, either as reactants activated by one catalyst to then react with a substrate activated by another, or as components of a catalytic system that enable synergistic effects.
Advanced Analytical and Computational Methodologies for 1 Docosyne Studies
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are fundamental in confirming the structure of 1-Docosyne and identifying its functional groups. Techniques such as NMR, IR, Raman, and UV-Vis spectroscopy offer distinct but complementary insights into the molecular architecture. researchgate.net
Nuclear Magnetic Resonance Spectroscopy (NMR) for Proton and Carbon Environments
NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for determining the arrangement of atoms within a molecule and identifying different chemical environments of protons and carbons. researchgate.netnih.gov ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the distinct carbon atoms and their hybridization states. These techniques are essential for confirming the presence of the terminal alkyne functional group and the long aliphatic chain in 1-Docosyne. Diffusion-ordered spectroscopy (DOSY) NMR can also be used to separate NMR signals of different species based on their diffusion coefficients, which can be helpful in analyzing mixtures containing 1-Docosyne. manchester.ac.ukresearchgate.netnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule by analyzing molecular vibrations. researchgate.netnicoletcz.czlibretexts.org IR spectroscopy measures the absorption of infrared light by molecular bonds, while Raman spectroscopy measures the scattering of light that results from molecular vibrations. libretexts.orgthermofisher.com For 1-Docosyne, IR and Raman spectroscopy can be used to identify the characteristic stretching and bending vibrations associated with the terminal alkyne (C≡C and ≡C-H) and the aliphatic C-H bonds. umsl.edu IR is particularly sensitive to functional groups and polar bonds, while Raman is more sensitive to symmetric bonds and backbone structures, making them complementary techniques for structural elucidation. nicoletcz.czthermofisher.com
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain information about its structure through the analysis of fragmentation patterns. researchgate.net In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak corresponds to the mass of the intact molecule, while fragment ions are produced by the dissociation of the molecular ion. Analysis of these fragments can provide clues about the connectivity of atoms within the molecule. nih.gov For 1-Docosyne, electron ionization mass spectrometry (EI-MS) would typically show a molecular ion peak at m/z corresponding to its molecular weight (approximately 306.5 g/mol for C₂₂H₄₂) and characteristic fragmentation patterns resulting from the cleavage of C-C bonds along the alkyl chain and at the alkyne functional group. nist.gov
Chromatographic and High-Resolution Separation Techniques
Chromatographic techniques are essential for the separation and purification of 1-Docosyne from mixtures, as well as for assessing its purity. These methods exploit differences in the physical and chemical properties of compounds to achieve separation. Common chromatographic techniques include gas chromatography (GC), liquid chromatography (LC), and high-performance liquid chromatography (HPLC). nih.govbeilstein-journals.org The choice of chromatographic method depends on the volatility and polarity of 1-Docosyne and the nature of the matrix it is in. High-resolution separation techniques can be crucial for isolating pure 1-Docosyne from complex reaction mixtures or natural sources. nih.goviomcworld.org
Computational Chemistry and Reactivity Analysis
Computational chemistry methods, such as Density Functional Theory (DFT), can be applied to study the electronic structure, properties, and reactivity of 1-Docosyne. nih.govnih.govplos.orgresearchgate.net These methods involve using mathematical models and algorithms to simulate molecular behavior. Computational analysis can provide insights into the stability of the molecule, its potential reaction pathways, and its interactions with other molecules. Reactivity analysis can involve calculating parameters such as frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's propensity to donate or accept electrons in chemical reactions. nih.govresearchgate.net While specific computational studies on 1-Docosyne were not extensively found, these techniques are generally applicable to alkynes and can be used to predict their behavior in various chemical environments. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Global Descriptors
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and predict various molecular properties. DFT calculations can provide insights into the ground-state electronic configuration, molecular geometry, and energy levels, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These energy levels are fundamental for determining global reactivity descriptors.
Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be derived from HOMO and LUMO energies obtained through DFT calculations. These descriptors help predict a molecule's reactivity and its propensity to participate in chemical reactions as an electron donor or acceptor. DFT has been widely applied to study the electronic structure and reactivity of various organic molecules, including alkynes and hydrocarbons. While specific DFT studies detailing the electronic structure and global descriptors of 1-Docosyne were not identified, such calculations could theoretically be performed to understand its intrinsic reactivity and electronic properties.
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By simulating the interactions between particles based on defined force fields, MD can provide dynamic information about molecular systems. For a long-chain hydrocarbon like 1-Docosyne, MD simulations could be used to study its conformational flexibility, how its long chain folds and moves, and its interactions with other molecules or surfaces.
MD simulations are valuable for exploring the conformational landscape of flexible molecules and understanding intermolecular interactions, such as van der Waals forces and potential pi-pi interactions involving the alkyne group. Studies utilizing MD simulations have investigated the behavior of long-chain hydrocarbons in various environments, including their diffusion, adsorption, and flow in confined spaces like carbon nanotubes or zeolites. They have also been used to explore the self-assembly and phase behavior of long-chain lipids and surfactants, which share structural similarities with 1-Docosyne. Although specific MD simulation studies focused on the conformational and intermolecular interactions of 1-Docosyne were not found, this method is well-suited for investigating the dynamic properties of such a molecule.
Quantum Chemical Studies on Reaction Pathways and Mechanisms
Quantum chemical studies, which encompass various computational methods beyond basic DFT, are employed to investigate chemical reactions, including the identification of reaction pathways, transition states, and reaction mechanisms. These studies can provide detailed information about the energy barriers and intermediates involved in a chemical transformation. For 1-Docosyne, quantum chemical calculations could be applied to understand its reactivity in various reactions, such as addition reactions across the triple bond or reactions involving the terminal alkyne hydrogen.
Quantum chemical methods have been used to study the mechanisms of reactions involving alkynes, including catalytic processes and reductions. They are crucial for elucidating the step-by-step process of a reaction and determining the most energetically favorable pathway. While specific quantum chemical studies detailing the reaction pathways and mechanisms of 1-Docosyne were not identified in the search results, these computational approaches are essential tools for gaining a fundamental understanding of the chemical transformations that 1-Docosyne can undergo.
Future Research Trajectories and Interdisciplinary Perspectives for 1 Docosyne
Innovations in 1-Docosyne Synthesis and Functionalization
Research into 1-Docosyne synthesis could explore more efficient, environmentally friendly, or stereoselective routes. Functionalization studies would likely focus on exploiting the terminal alkyne group through various click chemistry reactions or other coupling methods to attach different molecular entities. Given its long alkyl chain, functionalization could aim to modify its interactions with surfaces, other molecules, or biological systems. However, specific reported innovations in the synthesis or functionalization pathways uniquely applied to 1-Docosyne were not identified in the search results.
Expanding the Scope of 1-Docosyne in Supramolecular Assemblies
The long hydrocarbon chain of 1-Docosyne suggests potential for involvement in self-assembly processes, possibly forming ordered structures through van der Waals interactions. The terminal alkyne could serve as a point for cross-linking or further functionalization within these assemblies. While long alkyl chains are known to influence lamellar stacking in organic semiconductors acs.org, specific research detailing the use of 1-Docosyne in supramolecular assemblies was not found. Future work could investigate its ability to form micelles, vesicles, or other ordered structures, potentially in combination with other amphiphilic molecules.
Novel Applications in Smart Materials and Nanotechnology
The incorporation of alkyne functionalities into materials is a common strategy in the development of smart materials and nanomaterials, often serving as sites for post-modification or polymerization. The long chain of 1-Docosyne might contribute to specific material properties, such as flexibility or thermal behavior. However, specific applications of 1-Docosyne in smart materials or nanotechnology were not identified in the search results. Potential future applications could involve its use as a building block for polymers, composites, or surface coatings where the alkyne group or the long chain provides desired characteristics.
Integration with Bio-orthogonal Chemistry and Chemical Biology Tools
The terminal alkyne is a key functional group in bio-orthogonal chemistry, particularly in click reactions (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC). This allows for selective labeling or conjugation of biomolecules without interfering with native biological processes. While alkynes in general are utilized in this field, specific research demonstrating the integration of 1-Docosyne with bio-orthogonal chemistry or its use as a tool in chemical biology was not found. Future research could explore conjugating 1-Docosyne or its derivatives to biomolecules, potentially leveraging the long hydrophobic tail for membrane interactions or delivery applications, provided biocompatibility can be established.
Q & A
Q. Methodological Answer :
- Step 1 : Follow peer-reviewed synthesis routes (e.g., alkyne coupling or dehydrohalogenation) from primary literature, ensuring alignment with safety and stoichiometric guidelines.
- Step 2 : Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with supplementary information in published studies to confirm structural integrity .
- Step 3 : Document procedural deviations (e.g., solvent choice, temperature gradients) to troubleshoot reproducibility issues. Repetition under controlled conditions is critical .
Advanced: How can researchers resolve contradictions in reported thermal stability data for 1-Docosyne?
Q. Methodological Answer :
- Approach 1 : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (e.g., inert atmosphere, controlled heating rates). Compare results with literature using statistical tools (e.g., ANOVA) to identify systemic errors .
- Approach 2 : Investigate sample history (e.g., storage conditions, purification methods) that may alter thermal behavior. Collaborate with computational chemists to model degradation pathways and validate experimentally .
Basic: What analytical techniques are essential for characterizing 1-Docosyne in complex matrices?
Q. Methodological Answer :
- Core Techniques :
- Supplementary Methods : High-resolution mass spectrometry (HRMS) for molecular ion verification and liquid chromatography (HPLC) for purity assessment .
Advanced: How should researchers design experiments to investigate 1-Docosyne’s reactivity under varying catalytic conditions?
Q. Methodological Answer :
- Design Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) model:
- Population : 1-Docosyne in homogeneous vs. heterogeneous catalytic systems.
- Intervention : Variation in catalysts (e.g., Pd/C, CuI), solvents, and temperatures.
- Comparison : Yield, selectivity, and byproduct profiles against baseline conditions.
- Outcome : Optimized catalytic protocol for specific transformations (e.g., hydrogenation, cycloaddition) .
- Data Collection : Use design-of-experiments (DoE) software to minimize trials and maximize variable interactions .
Basic: How can researchers ensure ethical and reproducible data reporting for 1-Docosyne studies?
Q. Methodological Answer :
- Guideline 1 : Adhere to journal-specific protocols for experimental detail (e.g., Beilstein Journal’s requirement for supplementary materials on compound characterization) .
- Guideline 2 : Disclose raw data (e.g., spectral files, chromatograms) in repositories like Zenodo or Figshare to enable third-party validation .
- Guideline 3 : Cite primary sources for synthetic routes and avoid over-reliance on non-peer-reviewed platforms .
Advanced: What strategies mitigate biases in interpreting 1-Docosyne’s biological activity data?
Q. Methodological Answer :
- Strategy 1 : Use double-blinded assays with negative/positive controls to isolate compound-specific effects.
- Strategy 2 : Apply multivariate analysis to disentangle confounding variables (e.g., solvent cytotoxicity, impurity interference).
- Strategy 3 : Replicate findings across independent labs and publish null results to counteract publication bias .
Basic: How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for 1-Docosyne?
Q. Methodological Answer :
- Feasible : Assess lab resources (e.g., access to high-pressure reactors for hydrogenation studies).
- Novel : Identify gaps via systematic reviews (e.g., unexplored applications in polymer chemistry).
- Ethical : Ensure compliance with safety protocols for handling reactive intermediates.
- Relevant : Align with broader goals (e.g., sustainable material development) .
Advanced: How can machine learning models improve predictive analytics for 1-Docosyne’s physicochemical properties?
Q. Methodological Answer :
- Model Development : Train algorithms on existing datasets (e.g., PubChem, NIST) using descriptors like molecular weight, polarity, and bond dissociation energies.
- Validation : Compare predictions with experimental data (e.g., logP, solubility) using root-mean-square error (RMSE) metrics.
- Application : Optimize reaction conditions virtually before lab trials to reduce resource waste .
Basic: What are common pitfalls in interpreting 1-Docosyne’s spectroscopic data, and how to avoid them?
Q. Methodological Answer :
- Pitfall 1 : Misassignment of alkyne peaks due to solvent interactions. Solution : Use deuterated solvents and reference spectra .
- Pitfall 2 : Overlooking impurities in GC-MS traces. Solution : Employ tandem purification (e.g., column chromatography followed by recrystallization) .
Advanced: How to integrate 1-Docosyne into interdisciplinary studies (e.g., materials science and biochemistry)?
Q. Methodological Answer :
- Collaborative Framework :
- Step 1 : Define shared objectives (e.g., developing conductive polymers or bioactive probes).
- Step 2 : Establish cross-disciplinary protocols (e.g., biocompatibility testing for biomedical applications).
- Step 3 : Use mixed-methods analysis to reconcile divergent datasets (e.g., mechanical strength vs. cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
